N-(1-Naphthylmethylene)aniline

Coordination Chemistry Organometallic Catalysis Ligand Design

N-(1-Naphthylmethylene)aniline (CAS 890-50-6) is a sterically demanding, electron-rich Schiff base that cannot be replaced by generic N-benzylideneaniline. The 1-naphthyl group enforces unique coordination geometries in bidentate/tridentate ligand frameworks, directly tuning catalytic selectivity (olefin polymerization, asymmetric hydrogenation), redox properties, and solid-state π-π packing. Researchers rely on it to build metal complexes with tailored photophysical/magnetic behavior (OLEDs, molecular magnets) and to create liquid-crystalline polymers with non-transferable mesogenic performance. Secure this differentiated intermediate to ensure reproducibility of your catalytic, materials, or heterocyclic synthesis results.

Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
CAS No. 890-50-6
Cat. No. B8783877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Naphthylmethylene)aniline
CAS890-50-6
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H13N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H
InChIKeyWNYBWTSSOIEBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Naphthylmethylene)aniline (CAS 890-50-6) for Research and Development


N-(1-Naphthylmethylene)aniline (CAS 890-50-6) is a chemical compound with the molecular formula C17H13N, classified as an imine or Schiff base . It is formed by the condensation of 1-naphthaldehyde and aniline, resulting in a structure featuring a characteristic C=N functional group [1]. This compound serves as a versatile intermediate in organic synthesis and a ligand in coordination chemistry, owing to the presence of the conjugated imine linker and the bulky, electron-rich naphthyl moiety [2].

Why N-(1-Naphthylmethylene)aniline Cannot Be Replaced by Generic Schiff Base Analogs


Generic substitution with other Schiff bases, such as N-benzylideneaniline, is not chemically sound due to the unique steric and electronic profile conferred by the 1-naphthyl group in N-(1-Naphthylmethylene)aniline [1]. The bulky, electron-rich naphthalene system significantly impacts the molecule's conformation, coordination geometry, and the electronic environment of the imine bond compared to simpler benzylidene derivatives [2]. These structural differences translate directly into altered reactivity in catalytic cycles, distinct photophysical behaviors, and different liquid crystalline properties, meaning that experimental results and material performance are not transferable between compounds without specific validation [3].

Quantitative Differentiation of N-(1-Naphthylmethylene)aniline (CAS 890-50-6) from Analogs


Electronic and Steric Differentiation via the 1-Naphthyl Substituent

The presence of a 1-naphthyl group in N-(1-Naphthylmethylene)aniline introduces significant steric bulk and alters the electron-donating capacity compared to simpler benzylidene-based Schiff bases like N-benzylideneaniline. This is supported by class-level inferences from studies on analogous systems, where naphthyl-substituted imines show distinct reactivity in catalytic hydrogenation [1]. For instance, a comparative kinetic study on the hydrogenation of the related N-(β-naphthylmethylene)aniline demonstrates that the naphthyl substituent influences reaction rates and catalyst selection, providing a valid inference for the behavior of the 1-isomer [2].

Coordination Chemistry Organometallic Catalysis Ligand Design

Verified Molecular Identity and Purity Specifications

The identity and purity of N-(1-Naphthylmethylene)aniline are defined by its unique spectral and crystallographic signatures. X-ray crystallography has been used to characterize this specific compound for the first time, updating previously reported 1H NMR, 13C NMR, and IR spectroscopic data, thereby providing a definitive reference standard for identification [1]. This contrasts with many in-class Schiff bases for which such detailed, updated structural verification is lacking. For procurement, a purity specification of 95% is typical for this research compound .

Analytical Chemistry Quality Control Spectroscopy

Role as a Mesogenic Group in Liquid Crystalline Polymers

The (naphthylmethylene)aniline group has been investigated for its role as a mesogenic (liquid crystal-inducing) unit in polymethacrylate systems [1]. Studies comparing side-chain liquid-crystalline copolymers containing this group with those containing a (quinolinylmethylene)aniline group reveal that the nitrogen atom's position and the electron-donating character of the aryl group are critical. Notably, the (3-quinolinylmethylene)aniline group acts as a mesogenic electron donor, but the (naphthylmethylene)aniline group does not function in the same way, indicating a distinct structural role [2]. This highlights the specific and non-interchangeable nature of this moiety in advanced materials design.

Materials Science Liquid Crystals Polymer Chemistry

High-Value Application Scenarios for N-(1-Naphthylmethylene)aniline


Development of Sterically Demanding Ligands for Organometallic Catalysis

The significant steric bulk of the 1-naphthyl group, as described in Section 3, makes N-(1-Naphthylmethylene)aniline a valuable starting point for synthesizing bidentate or tridentate ligand frameworks. These ligands can be designed to enforce specific coordination geometries around a metal center, thereby influencing the selectivity and rate of catalytic reactions such as olefin polymerization or asymmetric hydrogenation [1]. The distinct electronic environment of the naphthyl-imine unit also allows for fine-tuning of the metal center's redox properties [2].

Synthesis of Novel Coordination Complexes for Material Science

Researchers can use N-(1-Naphthylmethylene)aniline to create metal complexes with unique photophysical or magnetic properties. As a Schiff base, it can chelate a wide range of metal ions, and the extended aromatic system of the naphthalene ring can participate in π-π stacking interactions, influencing the solid-state packing and properties of the resulting materials [3]. This is relevant for developing components for organic light-emitting diodes (OLEDs) or molecular magnets.

Building Block for Functionalized Polymers and Liquid Crystals

As evidenced in Section 3, the (naphthylmethylene)aniline group has been explicitly studied as a mesogenic unit. This compound can serve as a precursor or a monomeric unit for creating polymers with tailored liquid crystalline properties. The specific, non-transferable behavior of this group in polymer blends makes it essential for researchers designing materials with specific thermal, optical, or electronic characteristics [4].

Synthetic Intermediate for Complex Heterocyclic Molecules

The reactive imine bond in N-(1-Naphthylmethylene)aniline is a versatile handle for further chemical transformations. It can be reduced to form the corresponding secondary amine or participate in cycloaddition reactions to construct more complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals [5].

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